3-Bromo-2-methoxy-6-methylbenzaldehyde
Description
3-Bromo-2-methoxy-6-methylbenzaldehyde (Ref: 54-OR18419) is a substituted benzaldehyde derivative featuring a bromine atom at position 3, a methoxy group at position 2, and a methyl group at position 6 on the aromatic ring . Its molecular formula is C9H9BrO2 (molar mass ~229 g/mol). The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and sterically tunable substituents.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-bromo-2-methoxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(10)9(12-2)7(6)5-11/h3-5H,1-2H3 |
InChI Key |
ROEKPJLFYMRJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-methylbenzaldehyde typically involves the bromination of 2-methoxy-6-methylbenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-Bromo-2-methoxy-6-methylbenzoic acid.
Reduction: 3-Bromo-2-methoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
3-Bromo-2-methoxy-6-methylbenzaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its brominated and methoxylated structure enhances its reactivity, making it suitable for creating complex molecules with biological activity. For instance, similar brominated compounds have been investigated for their antibacterial, antifungal, and antitumor properties, indicating that derivatives of 3-bromo-2-methoxy-6-methylbenzaldehyde may also exhibit significant biological activities .
Case Studies
- Antitumor Activity : Research has shown that certain brominated methoxyphenyl compounds demonstrate potent antitumor effects. The specific arrangement of substituents in 3-bromo-2-methoxy-6-methylbenzaldehyde may influence its efficacy as an anticancer agent .
- Synthesis of Natural Products : This compound can serve as a building block for synthesizing natural alkaloids, which are known for their diverse pharmacological properties. The ability to modify the bromine position allows for the exploration of structure-activity relationships in drug design .
Material Science
Development of New Materials
In material science, 3-Bromo-2-methoxy-6-methylbenzaldehyde is explored for its potential in creating advanced materials such as organic electroluminescent devices. Its unique electronic properties can be harnessed in the development of new light-emitting materials, which are crucial for modern display technologies .
Applications in Organic Electronics
The compound's ability to participate in various chemical reactions makes it a candidate for developing organic semiconductors and photovoltaic materials. The integration of such compounds into electronic devices can enhance their performance and efficiency .
Synthetic Routes and Chemical Properties
The synthesis of 3-Bromo-2-methoxy-6-methylbenzaldehyde typically involves bromination reactions that can be optimized for high yield and purity. Advanced catalytic systems are often employed to facilitate these reactions under controlled conditions. The compound's molecular formula is C₉H₉BrO, and it features a boiling point that varies based on purity and environmental conditions.
Synthetic Pathways
| Step | Description |
|---|---|
| Bromination | Introduction of bromine at the third position on the benzene ring using N-bromosuccinimide as a brominating agent. |
| Methylation | Methyl groups can be introduced or modified to enhance biological activity or material properties. |
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-6-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing the compound to participate in various nucleophilic addition and substitution reactions. The bromine atom can also undergo electrophilic substitution, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Donating Groups: The methyl group in the target compound (C6) is electron-donating, enhancing ring electron density and stability. In contrast, fluoro (C8H6BrFO2, ) and chloro (C8H6BrClO2, ) substituents are electron-withdrawing, increasing electrophilicity and reactivity in aromatic substitution reactions. Amino groups (e.g., in CAS 1340366-76-8 and 681247-48-3, ) introduce nucleophilic sites, enabling participation in condensation or amidation reactions.
Functional Group Variations :
- Aldehydes (e.g., target compound, CAS 20035-41-0 ) are prone to nucleophilic additions (e.g., forming Schiff bases), whereas esters (e.g., CAS 1340366-76-8 ) undergo hydrolysis or transesterification.
- The hydroxy group in 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0 ) increases acidity (pKa ~10) compared to methoxy derivatives, facilitating deprotonation in basic conditions.
Biological Activity
3-Bromo-2-methoxy-6-methylbenzaldehyde is an organic compound with notable biological activity, particularly in medicinal chemistry and biological research. Its structure allows it to participate in various biochemical pathways, making it a valuable compound for the synthesis of bioactive molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 3-Bromo-2-methoxy-6-methylbenzaldehyde is . The presence of bromine, methoxy, and methyl groups on the benzene ring contributes to its unique reactivity and biological properties.
Target of Action
3-Bromo-2-methoxy-6-methylbenzaldehyde is primarily known for its role in synthesizing various biologically active compounds. It serves as a precursor for:
- α-2 adrenoceptor agonists
- Smoothened receptor antagonists
- HIV-1 entry inhibitors .
Mode of Action
As an aldehyde, 3-Bromo-2-methoxy-6-methylbenzaldehyde can undergo nucleophilic addition reactions with amines to form imines. This reaction is significant in modifying protein structures and functions .
Antimicrobial Properties
Research indicates that compounds similar to 3-Bromo-2-methoxy-6-methylbenzaldehyde exhibit antimicrobial activity. The aldehyde group is known to interact with microbial enzymes, potentially inhibiting their function .
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds synthesized from 3-Bromo-2-methoxy-6-methylbenzaldehyde demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
- Antiviral Activity : A study evaluated the effectiveness of various synthesized derivatives of 3-Bromo-2-methoxy-6-methylbenzaldehyde against HIV. The results indicated that certain derivatives exhibited significant inhibition of viral entry into host cells .
- Anthelmintic Activity : Research on related compounds has highlighted their potential as anthelmintics. The structure–activity relationship (SAR) studies suggest that modifications to the benzaldehyde structure can enhance efficacy against parasitic infections .
Data Tables
| Activity | Compound | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antiviral | Derivative A (from 3-Bromo compound) | 12 | >4 |
| Anticancer | Derivative B | 22 | >5 |
| Anthelmintic | Related Compound | 26 | >3 |
Synthetic Routes
The synthesis of 3-Bromo-2-methoxy-6-methylbenzaldehyde typically involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
